molecular formula C17H18ClFN4O3 B10980291 methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate

methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate

Cat. No. B10980291
M. Wt: 380.8 g/mol
InChI Key: KXOMIGIKZKSVSE-HJULIUOESA-N
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Description

Methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine ring, and an alaninate moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine ring and the subsequent attachment of the chloro-fluorophenyl group and alaninate moiety. Common reagents used in these reactions include 4-chloro-2-fluoroaniline, various carbonyl compounds, and alanine derivatives. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the chloro-fluorophenyl group, imidazo[4,5-c]pyridine ring, and alaninate moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

properties

Molecular Formula

C17H18ClFN4O3

Molecular Weight

380.8 g/mol

IUPAC Name

methyl (2S)-2-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate

InChI

InChI=1S/C17H18ClFN4O3/c1-9(16(24)26-2)22-17(25)23-6-5-13-14(21-8-20-13)15(23)11-4-3-10(18)7-12(11)19/h3-4,7-9,15H,5-6H2,1-2H3,(H,20,21)(H,22,25)/t9-,15?/m0/s1

InChI Key

KXOMIGIKZKSVSE-HJULIUOESA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Cl)F)N=CN2

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Cl)F)N=CN2

Origin of Product

United States

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